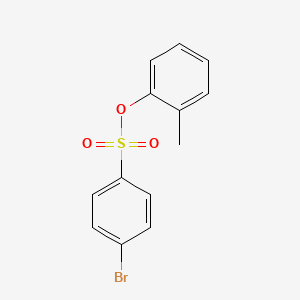

(2-Methylphenyl)4-bromobenzenesulfonate

CAS No.: 7463-25-4

Cat. No.: VC18440817

Molecular Formula: C13H11BrO3S

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7463-25-4 |

|---|---|

| Molecular Formula | C13H11BrO3S |

| Molecular Weight | 327.20 g/mol |

| IUPAC Name | (2-methylphenyl) 4-bromobenzenesulfonate |

| Standard InChI | InChI=1S/C13H11BrO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3 |

| Standard InChI Key | CWXXRMDWLWLJPB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

(2-Methylphenyl)4-bromobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. It features a sulfonate group attached to a benzene ring, which is further substituted with a bromine atom and a methyl group. This compound is significant in various chemical applications due to its reactivity and ability to act as a leaving group in nucleophilic substitution reactions.

Applications and Research Findings

(2-Methylphenyl)4-bromobenzenesulfonate is versatile in synthetic chemistry, making it valuable for researchers across various fields. Its reactivity is primarily due to the electron-withdrawing nature of the sulfonate group, which enhances the electrophilicity of the adjacent carbon atoms. This compound can participate in various chemical reactions, including nucleophilic substitution, where it acts as a leaving group. The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and the nature of the nucleophile.

Comparison with Similar Compounds

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromobenzenesulfonic Acid | Sulfonic acid group with bromine | Strong acidity; used in industrial processes |

| 2-Methylphenylsulfonic Acid | Methyl group on phenyl ring | Exhibits different solubility properties |

| 4-Chlorobenzenesulfonic Acid | Chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |

| 2-Bromo-4-methylphenol | Hydroxyl group instead of sulfonate | Potentially different biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume